4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 7th position on the pyrido[2,3-d]pyrimidine ring. Pyrido[2,3-d]pyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of a suitable pyrimidine precursor with a chlorinated reagent under controlled conditions. For instance, the reaction may involve the use of 2-chloro-3-formylpyridine and trifluoromethylated reagents in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrido[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets . Molecular docking studies have shown that it can bind to specific proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the pyridine ring and has different substitution patterns.
Uniqueness
4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H5ClF3N3 |
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Molecular Weight |
247.60 g/mol |
IUPAC Name |
4-chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H5ClF3N3/c1-4-14-7(10)5-2-3-6(9(11,12)13)16-8(5)15-4/h2-3H,1H3 |
InChI Key |
FCQUPSTWGQMXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=N2)C(F)(F)F)C(=N1)Cl |
Origin of Product |
United States |
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